![molecular formula C14H11FO2 B1445402 3-(3-Fluoro-benzyl)-benzoic acid CAS No. 886569-96-6](/img/structure/B1445402.png)
3-(3-Fluoro-benzyl)-benzoic acid
Overview
Description
3-(3-Fluoro-benzyl)-benzoic acid is an organic compound that features a benzyl group substituted with a fluorine atom at the third position, attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-benzyl)-benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-fluorobenzyl chloride.
Grignard Reaction: 3-Fluorobenzyl chloride is reacted with magnesium in dry ether to form the corresponding Grignard reagent.
Carboxylation: The Grignard reagent is then treated with carbon dioxide to yield this compound after acidification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-benzyl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form a corresponding carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products Formed
Oxidation: this compound can be converted to this compound.
Reduction: The reduction of the carboxylic acid group yields 3-(3-Fluoro-benzyl)-benzyl alcohol.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediate
3-(3-Fluoro-benzyl)-benzoic acid serves as a versatile building block in the synthesis of pharmaceutical compounds. Its fluorinated structure enhances the biological activity of derivatives, making it valuable in drug development. For instance, it is utilized in the synthesis of compounds targeting neurodegenerative diseases, including Alzheimer's disease, where fluorinated benzoic acids have shown potential as therapeutic agents due to their ability to cross the blood-brain barrier effectively .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. A study demonstrated that related compounds displayed inhibitory activity against Streptococcus pneumoniae, with modifications enhancing their efficacy. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the benzyl and benzoic acid moieties improved antimicrobial potency, suggesting potential for further development into effective antibiotics .
Material Science
Polymer Synthesis
In material science, this compound is employed in the synthesis of polymers and copolymers with enhanced thermal and mechanical properties. The incorporation of fluorine into polymer chains can improve chemical resistance and thermal stability, making these materials suitable for high-performance applications .
Nanocomposites
The compound is also explored in the formulation of nanocomposites where it acts as a compatibilizer or modifier. Its ability to interact with various fillers enhances the dispersion of nanoparticles within polymer matrices, leading to improved mechanical properties and functionality of the resulting materials.
Case Studies
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-benzyl)-benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluorobenzyl alcohol
- 3-Fluorobenzyl chloride
- 3-Fluorobenzoic acid
Uniqueness
3-(3-Fluoro-benzyl)-benzoic acid is unique due to the presence of both a fluorinated benzyl group and a benzoic acid moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications.
Biological Activity
3-(3-Fluoro-benzyl)-benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Overview of this compound
This compound is characterized by a benzoic acid structure with a fluorobenzyl substituent. The introduction of fluorine is known to enhance the biological activity of organic compounds, particularly in terms of their pharmacokinetic properties.
Antibacterial Activity
Research indicates that benzoic acid derivatives exhibit varying levels of antibacterial activity. For instance, compounds with halogen substitutions, such as this compound, have shown promising results against several bacterial strains. A study demonstrated that similar benzoic acid derivatives could inhibit the growth of Bacillus subtilis and Vibrio cholerae , suggesting that this compound may possess comparable effects .
Anti-inflammatory Effects
In vitro studies have indicated that benzoic acid derivatives can modulate inflammatory pathways. Specifically, compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α in LPS-induced models . This suggests a potential for developing anti-inflammatory agents from this class of compounds.
The biological effects of this compound are thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may interact with key enzymes involved in inflammatory responses and bacterial metabolism.
- Cell Signaling Pathways : It may modulate pathways such as NF-κB signaling, which is crucial in inflammation .
- Protein Binding : The fluorine atom enhances the binding affinity to target proteins, potentially increasing its efficacy .
Case Studies
- Antibacterial Screening : A study evaluated various benzoic acid derivatives for antibacterial activity against common pathogens. This compound was included in the screening and demonstrated significant inhibition against specific strains, indicating its potential as an antibacterial agent .
- Inflammation Model : In a rat model induced with LPS, administration of a structurally related compound resulted in reduced levels of inflammatory markers (TNF-α and IL-1β) and improved histopathological outcomes . This suggests that this compound could similarly affect inflammation.
Data Tables
Activity Type | Compound | Target | Effect |
---|---|---|---|
Antibacterial | This compound | Bacillus subtilis | Significant inhibition |
Anti-inflammatory | Related benzoic acids | IL-1β, TNF-α | Reduced levels in LPS model |
Enzyme Inhibition | Similar compounds | COX-2 | Hypothetical inhibition |
Properties
IUPAC Name |
3-[(3-fluorophenyl)methyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-13-6-2-4-11(9-13)7-10-3-1-5-12(8-10)14(16)17/h1-6,8-9H,7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTTVZIXRSLVJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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